molecular formula C27H32N4O9 B585503 Tigecycline Pentacyclic Analog, Technical Grade CAS No. 1268494-40-1

Tigecycline Pentacyclic Analog, Technical Grade

Cat. No.: B585503
CAS No.: 1268494-40-1
M. Wt: 556.572
InChI Key: FBVQSWIWHMQLGD-IMIHRQKRSA-N
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Description

Tigecycline Pentacyclic Analog, Technical Grade, is a derivative of tigecycline, a glycylcycline antibiotic. This compound is part of the tetracycline family and is known for its broad-spectrum antibacterial activity. It is particularly effective against multidrug-resistant bacteria, making it a valuable tool in the fight against antibiotic resistance .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Tigecycline Pentacyclic Analog, Technical Grade, plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound interacts with bacterial ribosomes, inhibiting protein synthesis by binding to the 30S ribosomal subunit. This binding prevents the incorporation of amino acid residues into elongating peptide chains, effectively halting bacterial growth. Additionally, this compound, interacts with efflux pumps and ribosomal protection proteins, which are mechanisms that bacteria use to resist tetracycline antibiotics .

Cellular Effects

This compound, exerts various effects on different cell types and cellular processes. In bacterial cells, it disrupts protein synthesis, leading to cell death. In mammalian cells, the compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound, can induce apoptosis in cancer cells by inhibiting mitochondrial protein synthesis and disrupting cellular energy production . This compound also affects the expression of genes involved in cell cycle regulation and apoptosis, further contributing to its cytotoxic effects.

Molecular Mechanism

The molecular mechanism of action of this compound, involves its binding interactions with bacterial ribosomes. By binding to the 30S ribosomal subunit, the compound inhibits the translation process, preventing the synthesis of essential proteins required for bacterial survival . Additionally, this compound, can inhibit the activity of efflux pumps and ribosomal protection proteins, which are common resistance mechanisms in bacteria. This inhibition enhances the compound’s antibacterial efficacy and reduces the likelihood of resistance development.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound, can change over time due to factors such as stability, degradation, and long-term cellular effects. The compound is relatively stable under standard storage conditions, but its activity may decrease over extended periods or under suboptimal conditions . Long-term studies have shown that this compound, can have sustained effects on cellular function, including prolonged inhibition of protein synthesis and induction of apoptosis in cancer cells.

Dosage Effects in Animal Models

The effects of this compound, vary with different dosages in animal models. At lower doses, the compound effectively inhibits bacterial growth without causing significant toxicity. At higher doses, this compound, can cause adverse effects such as hepatotoxicity and nephrotoxicity . These toxic effects are dose-dependent and highlight the importance of careful dosage optimization in therapeutic applications.

Metabolic Pathways

This compound, is involved in several metabolic pathways, including glucuronidation and amide hydrolysis followed by N-acetylation . These metabolic processes are essential for the compound’s elimination from the body and can influence its pharmacokinetics and pharmacodynamics. The compound’s interactions with metabolic enzymes and cofactors can also affect metabolic flux and metabolite levels, further impacting its biological activity.

Transport and Distribution

The transport and distribution of this compound, within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported into bacterial cells via specific uptake mechanisms, enhancing its antibacterial activity . In mammalian cells, this compound, can accumulate in mitochondria, where it exerts its cytotoxic effects by inhibiting mitochondrial protein synthesis and disrupting cellular energy production.

Subcellular Localization

This compound, exhibits specific subcellular localization patterns that influence its activity and function. The compound is primarily localized in the cytoplasm and mitochondria of cells, where it interacts with ribosomes and mitochondrial proteins . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific cellular compartments. The subcellular localization of this compound, is crucial for its biological activity and therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tigecycline Pentacyclic Analog involves multiple steps, starting from the basic tetracycline structure. The process includes the addition of a glycyclamide moiety to the 9-position of minocycline, which is a key step in the synthesis . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the chemical transformations.

Industrial Production Methods

Industrial production of Tigecycline Pentacyclic Analog follows a similar synthetic route but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

Types of Reactions

Tigecycline Pentacyclic Analog undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, oxygen, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tigecycline Pentacyclic Analog is unique due to its enhanced activity against multidrug-resistant bacteria and its ability to circumvent common resistance mechanisms. This makes it a valuable compound in both research and clinical settings .

Properties

CAS No.

1268494-40-1

Molecular Formula

C27H32N4O9

Molecular Weight

556.572

InChI

InChI=1S/C27H32N4O9/c1-24(2,3)29-9-15(32)30-12-8-13(31(4)5)11-6-10-7-14-26(39)20(35)17(22(28)37)21(36)27(14,40)25(10,23(26)38)19(34)16(11)18(12)33/h8,10,14,29,33,36,39-40H,6-7,9H2,1-5H3,(H2,28,37)(H,30,32)/t10-,14+,25+,26+,27-/m0/s1

InChI Key

FBVQSWIWHMQLGD-IMIHRQKRSA-N

SMILES

CC(C)(C)NCC(=O)NC1=C(C2=C(CC3CC4C5(C3(C2=O)C(=O)C4(C(=O)C(=C5O)C(=O)N)O)O)C(=C1)N(C)C)O

Synonyms

(1S,4aR,4bR,10aR,11aS)-9-(Dimethylamino)-7-[[2-[(1,1-dimethylethyl)amino]acetyl]amino]-1,2,4a,5,10,10a,11,11a-octahydro-1,4,4a,6-tetrahydroxy-2,5,12-trioxo-1,4b-methano-4bH-benzo[b]fluorene-3-carboxamide

Origin of Product

United States

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